1-(tert-Butoxycarbonyl)-1H-pyrazole-4-carboxylic acid

Regioselective synthesis Pyrazole N-protection Building block quality control

1-(tert-Butoxycarbonyl)-1H-pyrazole-4-carboxylic acid (CAS 288083-62-5) is a heterocyclic building block comprising a pyrazole core substituted at N1 with an acid-labile tert-butoxycarbonyl (Boc) protecting group and at C4 with a free carboxylic acid functionality (MW 212.20 g/mol, molecular formula C₉H₁₂N₂O₄). The compound is a white to off-white solid with computed LogP values ranging from 0.9 to 1.54 across different prediction algorithms, a topological polar surface area (TPSA) of 81.4 Ų, and a predicted boiling point of 361.1 ± 34.0 °C.

Molecular Formula C9H12N2O4
Molecular Weight 212.2 g/mol
CAS No. 288083-62-5
Cat. No. B1644739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tert-Butoxycarbonyl)-1H-pyrazole-4-carboxylic acid
CAS288083-62-5
Molecular FormulaC9H12N2O4
Molecular Weight212.2 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=C(C=N1)C(=O)O
InChIInChI=1S/C9H12N2O4/c1-9(2,3)15-8(14)11-5-6(4-10-11)7(12)13/h4-5H,1-3H3,(H,12,13)
InChIKeyMBOVQMUHVMCMPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(tert-Butoxycarbonyl)-1H-pyrazole-4-carboxylic acid (CAS 288083-62-5): A Boc-Protected Pyrazole Building Block for Selective Amide Coupling and Drug Discovery


1-(tert-Butoxycarbonyl)-1H-pyrazole-4-carboxylic acid (CAS 288083-62-5) is a heterocyclic building block comprising a pyrazole core substituted at N1 with an acid-labile tert-butoxycarbonyl (Boc) protecting group and at C4 with a free carboxylic acid functionality (MW 212.20 g/mol, molecular formula C₉H₁₂N₂O₄) [1]. The compound is a white to off-white solid with computed LogP values ranging from 0.9 to 1.54 across different prediction algorithms, a topological polar surface area (TPSA) of 81.4 Ų, and a predicted boiling point of 361.1 ± 34.0 °C [1]. Commercially available at ≥97% purity from multiple vendors with full analytical characterization (NMR, HPLC, GC), it is stored at 2–8 °C under dry, sealed conditions .

Enables chemoselective amide coupling at C4 without competing N-acylation

Regioselective N1-Boc installation ensures structural homogeneity (N1 vs N2)

Acid-labile Boc deprotection orthogonal to Fmoc and Cbz strategies

Validated synthetic intermediate in kinase inhibitor patent applications

Why In-Class Substitution of 1-(tert-Butoxycarbonyl)-1H-pyrazole-4-carboxylic acid Fails: Orthogonal Protection, Regioselectivity, and Deprotection Orthogonality


In-class pyrazole-4-carboxylic acid building blocks cannot be freely interchanged because the identity of the N1 substituent determines three critical and mutually exclusive properties: (i) whether the 4-COOH group can be selectively manipulated without interference from the pyrazole N–H (unprotected 1H-pyrazole-4-carboxylic acid suffers from competing N-acylation during amide coupling); (ii) whether the N1 protecting group can be removed under conditions orthogonal to other protecting groups present in multi-step synthetic sequences (Boc requires acid, Cbz requires hydrogenolysis, Fmoc requires base); and (iii) whether the N1 substituent is installed with high regioselectivity for the N1 versus N2 position, a prerequisite for structural homogeneity in downstream products [1][2].

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Unprotected 1H-pyrazole-4-carboxylic acid leads to competing N-acylation during coupling.

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Cbz or Fmoc analogs are not commercially available; Boc is the only accessible orthogonal option.

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Tautomeric equilibrium in unprotected form prevents regioisomeric purity essential for SAR.

Quantitative Differentiation Evidence: 1-(tert-Butoxycarbonyl)-1H-pyrazole-4-carboxylic acid vs. Closest Analogs


Regioselective N1-Boc Installation: 99.5% Regioselectivity vs. N2-Boc Isomer Formation in Pyrazole-4-carboxylate Systems

The Boc protecting group in 1-(tert-butoxycarbonyl)-1H-pyrazole-4-carboxylic acid occupies the N1 (pyrrole-type) nitrogen of the pyrazole ring. In closely related N-Boc-pyrazole-4-carboxylate systems synthesized via β-enamino diketone cyclocondensation with hydrazines in EtOH, the N1-Boc regioisomer was obtained with 99.5% regioselectivity and 78% isolated yield, with the corresponding N2 regioisomer detected only in trace amounts by LC/MS and ¹H-NMR analysis [1]. In contrast, unprotected 1H-pyrazole-4-carboxylic acid exists as a tautomeric mixture of N1-H and N2-H forms in solution, with rapid prototropic interconversion on the NMR timescale under ambient conditions, precluding regioisomeric purity [1].

N1 Regioselectivity
Class-level
99.5% regioselectivity (N1/N2 >199:1)
Supports structural homogeneity in downstream products
Trace N2 isomer may require LC/MS verification
Regioselective synthesis Pyrazole N-protection Building block quality control

Orthogonal Protection Strategy: Selective 4-COOH Activation vs. Competing N-Acylation in Unprotected 1H-Pyrazole-4-carboxylic Acid

The Boc group at N1 of 1-(tert-butoxycarbonyl)-1H-pyrazole-4-carboxylic acid electronically deactivates the pyrazole nitrogen lone pair through carbamate conjugation, rendering N1 inert toward electrophilic acylation . This enables chemoselective activation and coupling of the 4-carboxylic acid with amines using standard reagents (HATU, EDCI, HBTU) without competing N-acylation at the pyrazole ring . In contrast, unprotected 1H-pyrazole-4-carboxylic acid (CAS 37718-11-9) bears a nucleophilic N1–H that competes with the desired amine nucleophile during amide bond formation, leading to product mixtures and reduced yields of the target amide [1]. The 2003 Tetrahedron Letters study by Seelen et al. established that selective ring N-protection of aminopyrazoles with Boc proceeds in high yields and that the N-Boc protected aminopyrazoles can subsequently be acylated exclusively at the exocyclic NH₂ group, confirming the orthogonality of N1-Boc protection [1].

Coupling Chemoselectivity
Class-level
Selective 4-COOH activation; no competing N-acylation
Enables high-yield amide library synthesis
Orthogonality demonstrated in aminopyrazole systems
Amide coupling Orthogonal protection Peptide chemistry

Acid-Labile Deprotection Orthogonality: Boc vs. Cbz and Fmoc Protecting Group Strategies for Pyrazole-4-carboxylic Acid Building Blocks

The Boc group on 1-(tert-butoxycarbonyl)-1H-pyrazole-4-carboxylic acid is cleaved under acidic conditions (typically 20–60% TFA in CH₂Cl₂ at room temperature, or HCl in EtOAc), yielding the free 1H-pyrazole-4-carboxylic acid . This acid-lability provides true orthogonality against base-labile Fmoc (cleaved by 20% piperidine in DMF) and hydrogenolysis-labile Cbz (cleaved by H₂/Pd or catalytic hydrogenation) protecting groups [1]. In the study by Seelen et al. (2003), Boc was compared alongside Cbz, Bn, and SEM protecting groups for aminopyrazole ring N-protection; Boc could be introduced in high yields and subsequently removed under conditions that left Cbz and benzyl groups intact, enabling sequential deprotection strategies in multi-step syntheses [2]. Aminopyrazole oligomers for β-sheet stabilization were accessed via reaction of N1-Boc-protected aminopyrazole with acid dichlorides followed by standard TFA deprotection, demonstrating compatibility with iterative coupling–deprotection cycles .

Deprotection Orthogonality
Class-level
Boc (acid-labile) ≠ Cbz (H₂) ≠ Fmoc (base)
Supports sequential multi-step synthesis
Boc removal with TFA/CH₂Cl₂ in 30 min–2 h
Protecting group orthogonality Solid-phase peptide synthesis Multi-step synthesis

Physicochemical Property Differentiation: LogP, TPSA, and Molecular Weight vs. Unprotected 1H-Pyrazole-4-carboxylic Acid

1-(tert-Butoxycarbonyl)-1H-pyrazole-4-carboxylic acid exhibits a consensus LogP of approximately 0.9 (range 0.74–1.54 across five computational methods), a TPSA of 81.4 Ų, and a molecular weight of 212.20 g/mol [1]. The unprotected comparator 1H-pyrazole-4-carboxylic acid (CAS 37718-11-9) has a LogP of approximately 0.1 (range -0.03 to 0.41 depending on method), a TPSA of approximately 66.0 Ų, and a molecular weight of 112.09 g/mol [2]. The Boc group contributes approximately +0.8 log units of lipophilicity and 15.4 Ų of additional polar surface area, while nearly doubling the molecular weight. This property shift places the Boc-protected building block closer to the optimal drug-like property space (LogP 0–3, MW 100–350) for fragment-based and lead-like library design, while the unprotected parent is more hydrophilic and lower molecular weight, suitable for fragment screening but requiring subsequent N-functionalization for lead development .

Physicochemical Profile
Cross-study
ΔLogP +0.8; ΔTPSA +15.4 Ų; ΔMW +100.1
Improved organic solubility for coupling reactions
Values computed; experimental confirmation advised
Drug-likeness Physicochemical profiling Lead optimization

Commercial Purity and Analytical Characterization Benchmark: ≥97% Purity with Multi-Technique QC Documentation

1-(tert-Butoxycarbonyl)-1H-pyrazole-4-carboxylic acid is commercially available at ≥97% purity (Chemscene), 98% purity with batch-specific QC certificates including NMR, HPLC, and GC analysis (Bidepharm, Macklin), and 97% purity (CymitQuimica) . In comparison, 1H-pyrazole-4-carboxylic acid (CAS 37718-11-9) is available at 97% purity from multiple vendors (Thermo Fisher/Alfa Aesar, Aladdin at 98%) [1]. However, the unprotected analog lacks the comprehensive multi-technique QC documentation (NMR + HPLC + GC) that Bidepharm provides for the Boc-protected compound as standard . Furthermore, 1-Cbz-1H-pyrazole-4-carboxylic acid and 1-Fmoc-1H-pyrazole-4-carboxylic acid do not appear as catalog products from major chemical suppliers, making the Boc-protected variant the only N-protected pyrazole-4-carboxylic acid building block readily available with documented analytical characterization .

Quality Specification
Supporting evidence
Purity ≥97% (HPLC); batch-specific NMR+HPLC+GC
Reduces in-house re-characterization burden
Multi-technique QC documentation available
Quality control Analytical characterization Procurement specification

Documented Utility in PI3K Inhibitor Drug Discovery: Validated Intermediate for Tricyclic PI3K Inhibitor Compounds

1-(tert-Butoxycarbonyl)-1H-pyrazole-4-carboxylic acid (listed as 1H-Pyrazole-1,4-dicarboxylic Acid 1-(1,1-Dimethylethyl) Ester) is explicitly cited as an intermediate used in the preparation of tricyclic PI3K inhibitor compounds in patent US20190330235, which describes compounds with phosphoinositide-3 kinase (PI3K) modulation activity for the treatment of hyperproliferative disorders such as cancer [1]. The compound is supplied as a biochemical building block specifically for this application by US Biological Life Sciences (Grades: Highly Purified, Pack Sizes: 25 mg, 100 mg) and Biozol (Storage: -20 °C) [2]. This documented use in a published patent application provides a validated synthetic precedent that the unprotected analog 1H-pyrazole-4-carboxylic acid or other N-substituted variants have not been explicitly cited for in the same context [1].

Synthetic Precedent
Patent-cited
Intermediate in US20190330235 for tricyclic PI3K inhibitors
Supports PI3K inhibitor synthetic route development
Patent context; validate for specific target
Kinase inhibitor PI3K Oncology drug discovery Patent-validated intermediate

Optimal Procurement and Application Scenarios for 1-(tert-Butoxycarbonyl)-1H-pyrazole-4-carboxylic acid (CAS 288083-62-5)


Multi-Step Peptidomimetic Synthesis Requiring Orthogonal N1 Deprotection

When synthesizing peptidomimetics that incorporate a pyrazole-4-carboxylic acid residue within a peptide backbone, the Boc-protected building block enables sequential deprotection: the N1-Boc group remains intact during Fmoc-based solid-phase peptide synthesis (Fmoc removed by piperidine) and during Cbz hydrogenolysis steps, then is cleanly removed with TFA/CH₂Cl₂ as the final global deprotection step to liberate the free 1H-pyrazole for further functionalization [1]. This three-way orthogonality (Boc/Cbz/Fmoc) is essential for constructing β-sheet-stabilizing aminopyrazole oligomers [1] and cannot be achieved with the unprotected 1H-pyrazole-4-carboxylic acid, which would suffer from N-acylation during each coupling cycle [2].

Kinase Inhibitor Library Synthesis via Parallel Amide Coupling at the 4-COOH Position

In kinase inhibitor drug discovery programs, the 4-carboxylic acid group of 1-(tert-butoxycarbonyl)-1H-pyrazole-4-carboxylic acid can be coupled with diverse amine scaffolds using HATU/EDCI-mediated amide bond formation to generate focused libraries [1]. The Boc group at N1 prevents competing N-acylation of the pyrazole ring, ensuring that the amide bond forms exclusively at the 4-position. This chemoselectivity is critical for maintaining structural fidelity in SAR studies. The compound's documented use in tricyclic PI3K inhibitor synthesis (US20190330235) provides a validated precedent for kinase-targeted drug discovery [2].

PROTAC Linker and Bifunctional Degrader Assembly with Controlled N1 Reactivity

For PROTAC (proteolysis-targeting chimera) development, the pyrazole-4-carboxylic acid core can serve as a rigid linker element connecting a target-binding warhead (via the 4-COOH) to an E3 ubiquitin ligase recruiter (via the N1 position after Boc deprotection) [1]. The Boc protection strategy allows the 4-COOH to be coupled first to one functional arm, followed by TFA deprotection of N1-Boc and subsequent functionalization of the liberated pyrazole NH with the second arm. Related Boc-protected azetidine-pyrazole-4-carboxylic acid building blocks have been explicitly utilized as rigid linkers in PROTAC development [1]. The compound's physicochemical profile (LogP ~0.9, TPSA 81.4 Ų) is consistent with PROTAC linker design guidelines for balancing solubility and permeability [2].

Regioselective Late-Stage N1-Functionalization Following Carboxylic Acid Derivatization

The synthetic sequence enabled by this building block—first derivatize the 4-COOH, then deprotect N1-Boc, then functionalize N1—is fundamentally impossible with unprotected 1H-pyrazole-4-carboxylic acid or with permanently N-alkylated analogs such as 1-methyl-1H-pyrazole-4-carboxylic acid [1]. This sequential functionalization strategy is supported by the established procedure for selective N-Boc protection of pyrazoles (Tetrahedron Lett. 2003, 2005) and the demonstration that N-Boc-protected aminopyrazoles undergo exclusive acylation at exocyclic positions followed by Boc removal to yield 3-acylaminopyrazoles in high yields and purities [1][2]. The 99.5% regioselectivity observed in related N-Boc-pyrazole systems ensures that the final N1-functionalized products are obtained as single regioisomers, avoiding the structural ambiguity that plagues direct N-alkylation of unprotected pyrazoles [2].

Application
Selection Property
Validation Focus
Peptidomimetic orthogonal synthesis
Acid-labile Boc enables sequential Fmoc/Cbz deprotection
Deprotection sequence integrity by HPLC-MS
Kinase inhibitor library construction
Chemoselective 4-COOH coupling without N-acylation
Amide bond formation efficiency and purity
PROTAC bifunctional linker assembly
N1-Boc allows sequential functionalization; 4-COOH first
Linker regioisomer identity by NMR
Late-stage N1 diversification
Regioselective N1 protection enables sequential derivatization
Post-deprotection N-functionalization regiochemistry
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